Methyl 3-bromo-5-hydroxybenzoate

Descripción

The exact mass of the compound Methyl 3-bromo-5-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-bromo-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

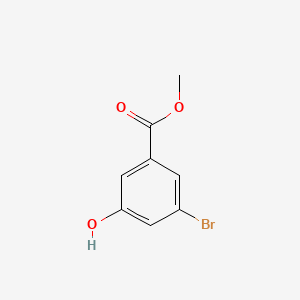

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-bromo-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTBWIIGEJIUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192810-12-1 | |

| Record name | Methyl 3-bromo-5-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methyl 3-bromo-5-hydroxybenzoate chemical properties

An In-depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate

Abstract

Methyl 3-bromo-5-hydroxybenzoate is a substituted aromatic ester that serves as a critical building block in modern organic synthesis. Its trifunctional nature, featuring a bromine atom, a phenolic hydroxyl group, and a methyl ester on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, established synthesis protocols, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug development and fine chemical manufacturing. We will delve into the mechanistic underpinnings of its synthesis and explore its potential in advanced synthetic transformations, supported by detailed safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Properties

Methyl 3-bromo-5-hydroxybenzoate is a white to beige solid crystalline compound at room temperature.[1] The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.

A summary of its key properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 192810-12-1 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | [2][3][4] |

| Molecular Weight | 231.04 g/mol | [2][4][5] |

| Appearance | White to beige crystalline solid | [1] |

| Melting Point | 130-135 °C | [6][7] |

| Boiling Point | 331.3 ± 22.0 °C (Predicted) | [6][7] |

| Solubility | Slightly soluble in water | [5][8] |

| Purity | Typically >96% | [1][3] |

| SMILES | O=C(OC)C1=CC(O)=CC(Br)=C1 | [3][6] |

| pKa | 8.19 ± 0.10 (Predicted) | [7] |

Synthesis Protocol and Mechanistic Insight

The most common and direct route for synthesizing Methyl 3-bromo-5-hydroxybenzoate is via the Fischer-Speier esterification of its carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid.[2][9] This acid-catalyzed reaction is a cornerstone of organic synthesis for converting carboxylic acids into esters.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established laboratory procedures.[2]

Step 1: Reaction Setup

-

To a dry flask under an inert nitrogen atmosphere, add 3-bromo-5-hydroxybenzoic acid (1.0 eq, e.g., 2.0 g, 9.2 mmol).

-

Add anhydrous methanol (MeOH) to serve as both the solvent and reactant (e.g., 10 mL).

-

Cool the mixture to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon adding the catalyst.

Step 2: Catalysis

-

Slowly add acetyl chloride (AcCl) (1.4 eq, e.g., 912 μL, 12.9 mmol) to the cooled suspension. Acetyl chloride reacts in situ with methanol to generate anhydrous HCl, which is the true catalyst for the esterification. This method avoids the direct use of corrosive gaseous HCl.

Step 3: Reaction Progression

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. The extended reaction time ensures maximum conversion of the carboxylic acid to its corresponding methyl ester.

Step 4: Workup and Purification

-

Dilute the mixture with an organic solvent like ethyl acetate (EA).

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HCl catalyst and remove any unreacted carboxylic acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure to yield the crude product.

Step 5: Final Product

-

The resulting product, Methyl 3-bromo-5-hydroxybenzoate, is typically obtained as a white solid with high purity (yields around 97% have been reported).[2]

Reactivity and Synthetic Utility

The synthetic value of Methyl 3-bromo-5-hydroxybenzoate stems from its three distinct reactive sites, which can be addressed with high selectivity.

mol [label=<

Methyl 3-bromo-5-hydroxybenzoate

];

node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", color="#5F6368"];

r1 [label="Aryl Bromide:\n- Suzuki, Heck, Sonogashira Cross-Coupling\n- Buchwald-Hartwig Amination\n- Grignard Formation"]; r2 [label="Phenolic Hydroxyl:\n- O-Alkylation (Williamson Ether Synthesis)\n- O-Acylation\n- Directs further electrophilic substitution"]; r3 [label="Methyl Ester:\n- Hydrolysis to Carboxylic Acid\n- Amidation\n- Reduction to Alcohol"];

edge [fontname="Arial", fontsize=9]; mol:f0 -> r1 [label=" Site A (C-Br)"]; mol:f0 -> r2 [label=" Site B (C-OH)"]; mol:f0 -> r3 [label=" Site C (Ester)"]; } end_dot Caption: Reactivity analysis of the core functional groups.

-

Aryl Bromide : The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse substituents at the 3-position.[9] This is fundamental for building molecular complexity.

-

Phenolic Hydroxyl : The hydroxyl group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. It can also be easily alkylated or acylated to introduce further diversity or to act as a protecting group.

-

Methyl Ester : The ester group can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. Alternatively, it can be reduced to a primary alcohol.

This multi-functionality makes Methyl 3-bromo-5-hydroxybenzoate an ideal intermediate in multi-step syntheses, allowing for sequential and controlled modifications of the aromatic core.[4]

Applications in Research and Development

The primary application of Methyl 3-bromo-5-hydroxybenzoate is as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][5][8] Its structure is a common feature in various biologically active molecules. Researchers in drug discovery utilize this compound as a starting scaffold to generate libraries of novel compounds for screening. The ability to selectively functionalize the three key positions allows for precise tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Methyl 3-bromo-5-hydroxybenzoate is essential to ensure safety.

-

Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][7][10] It may be harmful if swallowed, inhaled, or absorbed through the skin.[11]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[10][11] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10][12]

-

Ingestion : Wash out the mouth with water and seek immediate medical attention.[11]

-

-

Storage : Store in a tightly sealed container in a dry, well-ventilated area at room temperature (10°C - 25°C), protected from light.[1][4][6]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][11]

References

-

Methyl 3-bromo-5-hydroxybenzoate CAS NO.192810-12-1 - BOC Sciences. (n.d.). Retrieved from [Link]

-

METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

Methyl 3-bromo-5-hydroxybenzoate 98% - Ruji Bio. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Alfa Aesar. (2025, October 16). Retrieved from [Link]

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (n.d.). Retrieved from [Link]

-

Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. Retrieved from [Link]

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem. (n.d.). Retrieved from [Link]

-

192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate | AA Blocks. (n.d.). Retrieved from [Link]

-

3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem. (n.d.). Retrieved from [Link]

-

Methyl 3-bromo-5-chloro-2-hydroxybenzoate | C8H6BrClO3 | CID 53419622 - PubChem. (n.d.). Retrieved from [Link]

-

Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis. (2025, December 28). Retrieved from [Link]

Sources

- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. anaxlab.com [anaxlab.com]

- 4. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034 [biosynth.com]

- 5. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 6. aablocks.com [aablocks.com]

- 7. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [amp.chemicalbook.com]

- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 9. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate (CAS: 192810-12-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 3-bromo-5-hydroxybenzoate, with CAS number 192810-12-1, is a trifunctional aromatic building block of significant interest in the field of medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl ester on a central benzene ring offers a rich platform for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The presence of three distinct functional groups allows for a high degree of control and selectivity in chemical transformations, making it a valuable tool for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

Methyl 3-bromo-5-hydroxybenzoate is typically a white to pale yellow solid.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 192810-12-1 | [2][3] |

| Molecular Formula | C₈H₇BrO₃ | [2][3] |

| Molecular Weight | 231.04 g/mol | [2][3] |

| Melting Point | 130-135 °C | [3][4] |

| Boiling Point | 331.3±22.0 °C (Predicted) | [3] |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, methanol | [1][3] |

| Storage | Store sealed in dry conditions at room temperature, protected from light | [2] |

Spectroscopic Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester, and the hydroxyl proton. Due to the substitution pattern, the three aromatic protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group will present as a sharp singlet around δ 3.9 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed in the downfield region (around δ 165-170 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy carbon will be found further upfield, typically around δ 52 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the phenolic hydroxyl group. A strong absorption around 1700-1730 cm⁻¹ will be indicative of the C=O stretching of the ester. The C-O stretching of the ester will be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Predicted mass-to-charge ratios for various adducts include [M+H]⁺ at m/z 230.96514 and [M+Na]⁺ at m/z 252.94708.[5] Common fragmentation patterns for methyl benzoates involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Purification

The most common and efficient synthesis of Methyl 3-bromo-5-hydroxybenzoate is through the esterification of its corresponding carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on a standard Fischer esterification reaction, a reliable and widely used method for the synthesis of esters.

Diagram of the Synthesis Workflow:

Caption: Fischer esterification of 3-bromo-5-hydroxybenzoic acid.

Step-by-Step Methodology:

-

Reaction Setup: A flask is charged with 3-bromo-5-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (solvent). The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere to prevent unwanted side reactions and moisture contamination.[6]

-

Catalyst Addition: Acetyl chloride (1.4 eq) is added dropwise to the stirred solution. Acetyl chloride reacts with methanol in situ to generate anhydrous HCl, which acts as the catalyst for the esterification. This method avoids the direct use of corrosive gaseous HCl.[6]

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight to ensure complete conversion.

-

Work-up: The reaction mixture is then diluted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl catalyst and any unreacted carboxylic acid.

-

Isolation: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 3-bromo-5-hydroxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford a white solid with a high yield (typically >95%).[6][7]

Reactivity and Strategic Applications

The synthetic utility of Methyl 3-bromo-5-hydroxybenzoate stems from the differential reactivity of its three functional groups, which allows for selective and sequential modifications. This "orthogonal functionalization" is a cornerstone of modern synthetic strategy.[1]

Chemoselectivity and Orthogonal Protection

The phenolic hydroxyl group is acidic and nucleophilic, the ester is susceptible to hydrolysis, and the aryl bromide is a handle for cross-coupling reactions. This allows for a strategic approach to synthesis:

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be selectively alkylated or acylated under basic conditions. This protection step allows for subsequent modifications at other positions without interference from the acidic proton.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups.[1]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Selective saponification can be achieved without affecting the phenolic functionality.[1]

Diagram of Orthogonal Reactivity:

Caption: Selective functionalization pathways for the core scaffold.

Applications in Drug Discovery and Development

Methyl 3-bromo-5-hydroxybenzoate is a key starting material for several clinically relevant molecules, particularly in the areas of metabolic disorders and immunology.

Precursor to the Factor D Inhibitor Danicopan (ACH-4471)

Danicopan is an oral inhibitor of complement factor D, a key enzyme in the alternative pathway of the complement system, which is implicated in several diseases, including paroxysmal nocturnal hemoglobinuria (PNH). While the precise, publicly disclosed synthetic route from Methyl 3-bromo-5-hydroxybenzoate to Danicopan is not available, a plausible synthetic disconnection suggests its role in forming a core structural motif of the final drug molecule. The strategic positioning of the functional groups on the starting material allows for the construction of the complex heterocyclic systems present in Danicopan.

Building Block for Glucokinase Activators and S1P Receptor Modulators

This compound also serves as a crucial building block for the synthesis of:

-

Glucokinase Activators: These are potential therapeutic agents for type 2 diabetes. They enhance the activity of glucokinase, a key enzyme in glucose metabolism.[1]

-

S1P Receptor Modulators: Sphingosine-1-phosphate (S1P) receptors play a critical role in the immune system. Modulators of these receptors are used in the treatment of autoimmune diseases like multiple sclerosis.[1]

The meta-bromo, meta-hydroxy substitution pattern provides a unique electronic and steric environment that is often exploited in the design of molecules that bind to specific biological targets.[1]

Safety and Handling

Methyl 3-bromo-5-hydroxybenzoate is an irritant. It can cause skin and serious eye irritation and may cause respiratory irritation.[3][8] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents.[3][8]

Conclusion

Methyl 3-bromo-5-hydroxybenzoate is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for a wide range of selective chemical transformations, enabling the efficient construction of complex and biologically active molecules. As research into novel therapeutics continues, the demand for such strategically functionalized scaffolds is likely to grow, further cementing the importance of Methyl 3-bromo-5-hydroxybenzoate in the synthetic chemist's toolbox.

References

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

AA Blocks. (n.d.). 192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxybenzoate. Retrieved from [Link]

-

Chemsrc. (n.d.). METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester. Retrieved from [Link]

Sources

- 1. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]

- 2. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034 [biosynth.com]

- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 4. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]

- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

Methyl 3-bromo-5-hydroxybenzoate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of Methyl 3-bromo-5-hydroxybenzoate

Authored by: A Senior Application Scientist

Foreword: Unpacking a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the utility of a molecule is often dictated by the strategic arrangement of its functional groups. Methyl 3-bromo-5-hydroxybenzoate (CAS No: 192810-12-1) stands as a prime example of such a scaffold.[1][2] This polysubstituted benzoate ester, featuring a bromine atom, a hydroxyl group, and a methyl ester on a single aromatic ring, offers a triad of reactive sites.[3] This guide provides an in-depth examination of its molecular architecture, exploring how its structural features govern its synthesis, spectroscopic signature, reactivity, and ultimately, its application as a pivotal intermediate in the development of complex chemical entities, including pharmaceuticals.[1][4][5]

Core Molecular Architecture and Physicochemical Properties

Methyl 3-bromo-5-hydroxybenzoate is a white solid organic compound.[6] Its structure is defined by a central benzene ring substituted at positions 1, 3, and 5. The interplay between the electron-withdrawing bromo and methyl carboxylate groups and the electron-donating hydroxyl group creates a unique electronic environment that dictates its reactivity.

Caption: Workflow for the synthesis of Methyl 3-bromo-5-hydroxybenzoate.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-hydroxybenzoic acid (e.g., 2.0 g, 9.2 mmol).

-

Solvent Addition: Add anhydrous methanol (10 mL) and place the flask under an inert nitrogen atmosphere.

-

Catalyst Addition: Cool the flask to 0°C in an ice bath. Slowly add acetyl chloride (912 μL, 12.9 mmol) dropwise via syringe. [7]* Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature while stirring. Continue stirring overnight.

-

Workup and Extraction: Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Wash further with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude white solid is often of high purity (yields can be up to 97%). [7]If necessary, further purification can be achieved by recrystallization, typically from a solvent mixture like ethyl acetate/hexane.

Spectroscopic and Structural Validation

Confirming the molecular structure is a critical, self-validating step in synthesis. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of Methyl 3-bromo-5-hydroxybenzoate.

Predicted Spectroscopic Data

While a dedicated spectrum for this specific isomer isn't readily available in public databases, its features can be accurately predicted based on the analysis of its functional groups and comparison with similar structures. [8][9][10]

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | -OH (phenol) | ~5.0-6.0 ppm (broad singlet) | Phenolic proton, position can vary with concentration and solvent. |

| Ar-H | ~7.0-7.5 ppm (multiplets) | Three distinct aromatic protons, their splitting pattern will be complex (e.g., t, dd). | |

| -COOCH₃ | ~3.9 ppm (singlet) | Methyl ester protons, typically deshielded by the adjacent oxygen. | |

| ¹³C NMR | -C =O (ester) | ~165-170 ppm | Carbonyl carbon of the ester group. |

| Ar-C -Br | ~120-125 ppm | Aromatic carbon directly attached to bromine. | |

| Ar-C -OH | ~155-160 ppm | Aromatic carbon attached to the hydroxyl group. | |

| Ar-C H | ~115-130 ppm | Aromatic carbons bonded to hydrogen. | |

| -COOC H₃ | ~52 ppm | Methyl carbon of the ester group. | |

| IR Spec. | O-H stretch | 3200-3500 cm⁻¹ (broad) | Characteristic broad peak for the phenolic hydroxyl group, indicative of hydrogen bonding. [10] |

| C-H stretch (sp²) | ~3000-3100 cm⁻¹ | Aromatic C-H bonds. | |

| C-H stretch (sp³) | ~2950 cm⁻¹ | Methyl group C-H bonds. | |

| C=O stretch (ester) | ~1700-1730 cm⁻¹ (strong) | Strong, sharp absorption for the ester carbonyl group. [10] | |

| C=C stretch | ~1450-1600 cm⁻¹ | Aromatic ring skeletal vibrations. | |

| C-O stretch | ~1200-1300 cm⁻¹ | Ester C-O bond. |

| Mass Spec. | Molecular Ion | m/z 230 & 232 | Shows a characteristic pair of peaks (M+ and M+2) of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). [11]|

Crystallographic Insights

Reactivity and Synthetic Potential

The true value of Methyl 3-bromo-5-hydroxybenzoate lies in the differential reactivity of its three functional groups, allowing for sequential and regioselective transformations. It serves as a versatile building block for constructing more complex molecular architectures. [1][3]

Caption: Key reaction pathways for Methyl 3-bromo-5-hydroxybenzoate.

-

At the Hydroxyl Group: The phenolic hydroxyl is acidic and can be readily deprotonated with a mild base to form a phenoxide. This nucleophile can then be used in Williamson ether synthesis (O-alkylation) or acylated to form a new ester. This site is often protected before performing reactions at other positions.

-

At the Bromo Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. [3]This enables the formation of new carbon-carbon or carbon-heteroatom bonds, making it a key site for elaborating the molecular scaffold. Reactions like the Suzuki, Heck, and Sonogashira couplings are commonly employed. [3]* At the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Alternatively, it can be reduced to a primary (benzyl) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

This orthogonal reactivity makes the compound an invaluable intermediate in multi-step syntheses, where each functional group can be addressed selectively to build molecular complexity, a strategy central to modern drug discovery. [15]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Methyl 3-bromo-5-hydroxybenzoate is classified as an irritant.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [4][5]It is considered harmful if swallowed, inhaled, or in contact with skin. * Precautions: Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. * Incompatibilities: Avoid contact with strong oxidizing agents. [4][5]

Conclusion

Methyl 3-bromo-5-hydroxybenzoate is more than a simple chemical compound; it is a carefully designed synthetic tool. Its molecular structure, characterized by three distinct and orthogonally reactive functional groups, provides chemists with a reliable and versatile platform for building complex molecules. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for leveraging its full potential in research and development, particularly in the synthesis of novel pharmaceutical agents and other high-value fine chemicals.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

Chemsrc. (n.d.). METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. Retrieved from [Link]

-

Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. Retrieved from [Link]

-

AA Blocks. (n.d.). Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034 [biosynth.com]

- 2. anaxlab.com [anaxlab.com]

- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]

- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 5. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE, CasNo.192810-12-1 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 7. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. METHYL 3,5-DIHYDROXYBENZOATE(2150-45-0) 1H NMR [m.chemicalbook.com]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of Methyl 3-bromo-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-hydroxybenzoate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of biologically active molecules and fine chemicals.[1][2] Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a bromine atom, a hydroxyl group, and a methyl ester. This arrangement allows for selective chemical modifications, making it a versatile precursor in the synthesis of pharmaceuticals and other complex organic compounds.[3] This guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of methyl 3-bromo-5-hydroxybenzoate, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies and Precursors

The synthesis of methyl 3-bromo-5-hydroxybenzoate can be approached through several strategic pathways, primarily centered around the selective functionalization of readily available starting materials. The two most prevalent strategies involve:

-

Esterification of a brominated hydroxybenzoic acid precursor.

-

Bromination of a hydroxybenzoate precursor.

The choice between these routes often depends on the availability of the starting materials, desired purity, and scalability of the reaction.

Pathway 1: Esterification of 3-Bromo-5-hydroxybenzoic Acid

This is a direct and widely employed method for the synthesis of methyl 3-bromo-5-hydroxybenzoate.[4] The core precursor for this pathway is 3-bromo-5-hydroxybenzoic acid .

Synthesis of the Precursor: 3-Bromo-5-hydroxybenzoic Acid

The synthesis of 3-bromo-5-hydroxybenzoic acid itself typically starts from more fundamental precursors, with the most common being 3,5-dihydroxybenzoic acid .[5]

The selective monobromination of 3,5-dihydroxybenzoic acid is a critical step. The two hydroxyl groups are activating and ortho-, para-directing. However, the positions ortho to both hydroxyl groups (positions 2, 4, and 6) are highly activated. To achieve selective bromination at the 3-position (meta to the carboxyl group and ortho to one hydroxyl group and para to the other), careful control of reaction conditions is necessary.

A common method involves the direct bromination of 3,5-dihydroxybenzoic acid using elemental bromine.[6] The reaction is often carried out in the presence of an aqueous mineral acid, which can help to moderate the reactivity and improve the selectivity of the bromination.[6]

Conceptual Workflow for Bromination:

Caption: Bromination of 3,5-dihydroxybenzoic acid.

Esterification Protocol: From 3-Bromo-5-hydroxybenzoic Acid to Methyl 3-bromo-5-hydroxybenzoate

Once 3-bromo-5-hydroxybenzoic acid is obtained, the subsequent esterification is a standard transformation. The Fischer-Speier esterification is a classic and effective method.[3] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol (methanol in this case) with a catalytic amount of a strong acid.

Detailed Experimental Protocol (Fischer-Speier Esterification): [4]

-

Reaction Setup: To a flask containing 3-bromo-5-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (serving as both reactant and solvent) at 0°C under an inert atmosphere (e.g., nitrogen), slowly add a catalytic amount of a strong acid like acetyl chloride or concentrated sulfuric acid (e.g., 1.4 equivalents of AcCl).[4]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the mixture is diluted with an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

-

Characterization: The final product, methyl 3-bromo-5-hydroxybenzoate, is typically a white solid and can be further purified by recrystallization if necessary.[4] Characterization can be performed using techniques such as LCMS, NMR, and melting point analysis.[4][7]

Quantitative Data Summary:

| Starting Material | Product | Catalyst | Yield | Reference |

| 3-Bromo-5-hydroxybenzoic acid | Methyl 3-bromo-5-hydroxybenzoate | Acetyl Chloride | 97% | [4] |

Pathway 2: Bromination of Methyl 3,5-dihydroxybenzoate

An alternative strategy involves first preparing the methyl ester of 3,5-dihydroxybenzoic acid and then performing the bromination. The primary precursor for this route is methyl 3,5-dihydroxybenzoate .

Synthesis of the Precursor: Methyl 3,5-dihydroxybenzoate

Methyl 3,5-dihydroxybenzoate is synthesized via the esterification of 3,5-dihydroxybenzoic acid .[8][9]

Similar to the previous esterification, this reaction is typically carried out under acidic conditions.

Detailed Experimental Protocol (Acid-Catalyzed Esterification): [8]

-

Reaction Setup: In a reaction vessel, 3,5-dihydroxybenzoic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added.

-

Reaction Conditions: The mixture is heated to reflux (around 80-85°C) for a specified period (e.g., 2 hours).[8]

-

Workup and Purification: After the reaction is complete, the excess methanol is typically removed by distillation.[8] The crude product is then purified, often by crystallization from a suitable solvent system (e.g., 5% methanol in water), to yield high-purity methyl 3,5-dihydroxybenzoate.[8]

Bromination of Methyl 3,5-dihydroxybenzoate

With methyl 3,5-dihydroxybenzoate in hand, the subsequent step is selective bromination. The presence of the ester group can influence the reactivity of the aromatic ring, but the two hydroxyl groups remain the primary activating and directing groups.

Conceptual Workflow for Synthesis via Bromination of the Ester:

Caption: Synthesis of Methyl 3-bromo-5-hydroxybenzoate via bromination of the ester precursor.

Alternative and Related Synthetic Approaches

While the two primary routes are the most common, other strategies can be envisioned or have been reported for related compounds. For instance, multi-step sequences involving nitro-substituted intermediates can be utilized.[3] For example, a related compound, methyl 3-amino-5-bromo-2-hydroxybenzoate, is synthesized from methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[10] This highlights the potential for functional group interconversion on a pre-existing halogenated benzene ring.[3]

Conclusion

The synthesis of methyl 3-bromo-5-hydroxybenzoate is a well-established process with two primary and efficient synthetic routes. Both pathways rely on the strategic functionalization of precursors derived from 3,5-dihydroxybenzoic acid. The choice between esterifying the brominated acid or brominating the pre-formed ester will depend on specific laboratory constraints and objectives. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are paramount to achieving high yields and purity of this versatile synthetic intermediate.

References

- Google Patents. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.

- Google Patents.

-

Journal of the Chemical Society C. The bromination of some derivatives of resorcinol. [Link]

-

PubChem. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023. [Link]

-

Chongqing Chemdad Co., Ltd. 3,5-Dibromo-4-hydroxybenzoic acid. [Link]

- Google Patents.

-

Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. [Link]

-

ResearchGate. 3,5-Dihydroxybenzoic Acid. [Link]

-

PubChem. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511. [Link]

-

PubChem. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076. [Link]

-

Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

-

AA Blocks. 192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate. [Link]

-

Organic Syntheses. 2,4,6-Tribromobenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

-

ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]

-

PubChemLite. 3-bromo-5-hydroxybenzoic acid (C7H5BrO3). [Link]

Sources

- 1. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034 [biosynth.com]

- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]

- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]

- 7. aablocks.com [aablocks.com]

- 8. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 9. 3,5-Dihydroxybenzoic acid methyl ester | 2150-44-9 | FD22105 [biosynth.com]

- 10. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of Methyl 3-bromo-5-hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1][2][3] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a framework for understanding and determining its solubility in a range of common organic solvents. By integrating fundamental principles of chemical interactions with detailed, field-proven experimental protocols, this document serves as a practical resource for researchers in drug development and organic synthesis. We will explore the theoretical underpinnings of solubility, provide predictive assessments, and detail robust methodologies for empirical determination, ensuring scientific integrity and enabling reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency in synthesis to bioavailability and formulation strategies in pharmacology.[4] Methyl 3-bromo-5-hydroxybenzoate, with its dual functionality of a phenolic hydroxyl group and a methyl ester, presents an interesting case study in solubility. Its structure suggests a moderate polarity, capable of both hydrogen bonding and benefiting from dissolution in less polar environments. Understanding its behavior in various organic solvents is paramount for optimizing synthetic pathways and ensuring the quality of the final API.[1]

Physicochemical Properties of Methyl 3-bromo-5-hydroxybenzoate

A foundational understanding of a compound's intrinsic properties is essential to predict its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Melting Point | 124-126 °C | [1] |

| Appearance | White to pale yellow solid | [1] |

| Water Solubility | Slightly soluble | [2][3][5] |

| Organic Solvent Solubility | Readily soluble in polar organic solvents | [1] |

The presence of a bromine atom, a hydroxyl group, and a methyl ester group on the benzene ring gives methyl 3-bromo-5-hydroxybenzoate a unique electronic and steric profile that dictates its interactions with various solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester carbonyl is a hydrogen bond acceptor.

Theoretical Framework and Predictive Assessment of Solubility

The molecule possesses both polar (hydroxyl and ester groups) and non-polar (benzene ring, methyl group, bromine atom) characteristics. This amphiphilic nature suggests that it will exhibit a range of solubilities across different solvent classes.

Table 2: Predicted Solubility of Methyl 3-bromo-5-hydroxybenzoate in Common Organic Solvents

| Solvent | Solvent Class | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Non-polar alkane | Very Low | None | Very Low | The high polarity and hydrogen bonding capability of the solute are mismatched with the non-polar nature of hexane. |

| Toluene | Aromatic | Low | None | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, but the polar functional groups will limit solubility. |

| Dichloromethane | Chlorinated | Moderate | Weak Acceptor | Moderate to High | Dichloromethane's moderate polarity can accommodate both the polar and non-polar regions of the solute. |

| Ethyl Acetate | Ester | Moderate | Acceptor | High | As an ester itself, ethyl acetate shares functional group similarity and moderate polarity, making it a good solvent candidate.[9] |

| Acetone | Ketone | High | Acceptor | High | The high polarity and hydrogen bond accepting capability of acetone will strongly solvate the solute. |

| Isopropanol | Alcohol | High | Donor & Acceptor | High | The ability of isopropanol to both donate and accept hydrogen bonds will lead to strong interactions with the hydroxyl and ester groups. |

| Methanol | Alcohol | Very High | Donor & Acceptor | High | Similar to isopropanol, methanol is a strong hydrogen bonding solvent, though its higher polarity may be slightly less optimal than a moderately polar solvent. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very High | Strong Acceptor | Very High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4] |

| N,N-Dimethylformamide (DMF) | Amide | Very High | Strong Acceptor | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the solute. |

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical determination of solubility is essential for definitive data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10][11] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method with HPLC Quantification

This protocol provides a robust and accurate method for determining the solubility of methyl 3-bromo-5-hydroxybenzoate. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and ability to separate the analyte from any potential impurities or degradants.[11][12]

Materials and Equipment:

-

Methyl 3-bromo-5-hydroxybenzoate (≥97% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 3-bromo-5-hydroxybenzoate (e.g., 10-20 mg) to a pre-weighed scintillation vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[10] Preliminary experiments can be conducted to determine the time to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the undissolved solid to sediment by gravity or gentle centrifugation.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean container. This step is critical to remove all particulate matter.

-

-

Quantification by HPLC:

-

Standard Curve Preparation: Prepare a stock solution of methyl 3-bromo-5-hydroxybenzoate of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

-

Sample Preparation for Analysis: Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the range of the standard curve. The dilution factor must be accurately recorded.

-

HPLC Analysis: Inject the prepared standards and diluted samples onto the HPLC system. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, and UV detection at a wavelength of maximum absorbance for the compound.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the diluted samples from the calibration curve and the linear regression equation.

-

Solubility Calculation: Calculate the original solubility in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Alternative Quantification: UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.[13][14][15] This method is suitable if the compound has a distinct chromophore and is not prone to degradation into UV-absorbing species. The procedure is similar to the HPLC method, but quantification is based on absorbance measurements and the Beer-Lambert law. A calibration curve of absorbance versus concentration is required.[13]

Data Interpretation and Application

The quantitative solubility data obtained from these experiments are invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

-

Formulation Science: Identifying suitable solvent systems for liquid formulations or for use in manufacturing processes like spray drying.

-

Preclinical Development: Understanding the dissolution behavior of the compound, which is a key factor in its absorption and bioavailability.

Conclusion

While readily available quantitative solubility data for methyl 3-bromo-5-hydroxybenzoate is limited, a combination of theoretical prediction and robust experimental methodology provides a clear path to understanding its behavior in organic solvents. The principles and protocols outlined in this guide are designed to empower researchers and drug development professionals to make informed decisions based on sound scientific evidence. By applying the detailed shake-flask method with HPLC or UV-Vis analysis, accurate and reproducible solubility data can be generated, facilitating the efficient and effective development of new pharmaceutical entities.

References

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Quantitative approach to the factors influencing solubility of drugs. Pharmaacademias. Available at: [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

-

solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Applications of UV-Vis Spectroscopy. Solubility of Things. Available at: [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available at: [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. Available at: [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy?. ResearchGate. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available at: [Link]

-

how can i test the solubility in hplc please ?. Chromatography Forum. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

Ester as a solvent. Chemistry Stack Exchange. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

-

(PDF) STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. ResearchGate. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Semantic Scholar. Available at: [Link]

-

(PDF) Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter (2016). SciSpace. Available at: [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. Available at: [Link]

-

HSP Basics. Prof Steven Abbott. Available at: [Link]

Sources

- 1. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]

- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 4. rheolution.com [rheolution.com]

- 5. Methyl 3-bromo-5-hydroxybenzoate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of Methyl 3-bromo-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. Methyl 3-bromo-5-hydroxybenzoate, a key building block in the synthesis of a variety of complex organic molecules, demands a thorough understanding of its spectral properties for unequivocal identification and quality control. This technical guide, prepared with the senior application scientist's perspective, provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Our focus extends beyond a mere presentation of data, delving into the rationale behind the spectral patterns and offering insights into the experimental methodologies that ensure data integrity and reproducibility.

Introduction to Methyl 3-bromo-5-hydroxybenzoate

Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) is a substituted aromatic ester with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1][2][3] Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceutical agents and other high-value chemical entities. Accurate spectral analysis is the cornerstone of its application, ensuring purity, confirming identity, and guiding synthetic strategies.

Chemical Structure:

Figure 1: Chemical structure of Methyl 3-bromo-5-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For methyl 3-bromo-5-hydroxybenzoate, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of methyl 3-bromo-5-hydroxybenzoate is predicted to exhibit distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing bromine atom and ester group, along with the electron-donating hydroxyl group, create a specific electronic environment for each proton.

Predicted ¹H NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.9 | Singlet | 3H |

| Ar-H | 7.0 - 7.8 | Multiplet | 3H |

| -OH | 5.0 - 6.0 (broad) | Singlet | 1H |

Note: Predicted values are based on the analysis of similar structures and are presented for illustrative purposes. Actual experimental values may vary.

Causality Behind Expected Chemical Shifts:

-

-OCH₃ (Methyl Ester): The protons of the methyl group are deshielded by the adjacent oxygen atom of the ester functionality, resulting in a singlet peak typically found around 3.9 ppm.

-

Ar-H (Aromatic Protons): The three protons on the benzene ring will appear in the aromatic region (7.0-7.8 ppm). Their precise chemical shifts and coupling patterns depend on their positions relative to the substituents. The proton situated between the bromine and the ester group is expected to be the most deshielded.

-

-OH (Hydroxyl Proton): The hydroxyl proton signal is often broad due to hydrogen bonding and its chemical shift can vary with concentration and solvent. It is typically observed as a broad singlet.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in methyl 3-bromo-5-hydroxybenzoate will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~165 |

| C-Br | ~122 |

| C-OH | ~155 |

| Aromatic Carbons | 115 - 140 |

| -OCH₃ | ~52 |

Note: Predicted values are based on the analysis of similar structures and are presented for illustrative purposes. Actual experimental values may vary.

Expert Insights on Spectral Features:

-

The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum.

-

The carbon atom directly bonded to the electronegative bromine atom will have its chemical shift influenced by the halogen's inductive effect.

-

The carbon attached to the hydroxyl group will also be deshielded.

-

The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of methyl 3-bromo-5-hydroxybenzoate is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Expected IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Phenolic) | 3500 - 3200 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Ester) | 1730 - 1715 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (Ester & Phenol) | 1300 - 1000 | Strong |

| C-Br stretch | 700 - 500 | Medium |

Interpretation of the IR Spectrum:

-

A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

-

A sharp and strong peak around 1720 cm⁻¹ is characteristic of the carbonyl group in the methyl ester.

-

Multiple sharp peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.

-

Strong absorptions in the fingerprint region between 1300 and 1000 cm⁻¹ arise from the C-O stretching vibrations of the ester and phenolic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Mass Spectrometry Data:

| Ion | m/z (calculated) |

| [M]⁺ (C₈H₇⁷⁹BrO₃)⁺ | 229.9579 |

| [M+2]⁺ (C₈H₇⁸¹BrO₃)⁺ | 231.9558 |

| [M+H]⁺ | 230.9657 |

Note: The presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.

A synthesis of methyl 3-bromo-5-hydroxybenzoate reported a Liquid Chromatography-Mass Spectrometry (LCMS) analysis with an electrospray ionization (ESI) source, which showed the [M+H]⁺ ion at m/z 232.9, consistent with the calculated molecular weight.[4]

Fragmentation Pathway:

The fragmentation of methyl 3-bromo-5-hydroxybenzoate under electron ionization (EI) would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as characteristic cleavages of the aromatic ring.

Figure 2: A simplified representation of potential fragmentation pathways for Methyl 3-bromo-5-hydroxybenzoate in Mass Spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectral data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of methyl 3-bromo-5-hydroxybenzoate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient.

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation charts.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for pure compounds or coupled with a chromatographic technique (GC-MS or LC-MS) for mixtures.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization and determination of the molecular ion.

-

Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, the isotopic pattern characteristic of bromine, and the major fragment ions to elucidate the molecular structure.

Conclusion

The comprehensive spectral analysis of methyl 3-bromo-5-hydroxybenzoate through NMR, IR, and MS provides a robust and self-validating system for its characterization. The congruence of data from these orthogonal techniques offers a high degree of confidence in the structural assignment and purity assessment of this important synthetic intermediate. This guide serves as a valuable resource for researchers by not only presenting the expected spectral data but also by elucidating the underlying principles and experimental considerations that are crucial for obtaining and interpreting high-quality analytical results.

References

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-5-hydroxybenzoate. Retrieved from [Link]

-

Chemsrc. (2025). METHYL 3-BROMO-5-HYDROXYBENZOATE. Retrieved from [Link]

-

AA Blocks. (n.d.). Methyl 3-bromo-5-hydroxybenzoate. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Hydroxybenzoate. Retrieved from [Link]

-

Ruji Biology. (n.d.). Methyl 3-bromo-5-hydroxybenzoate 98%. Retrieved from [Link]

Sources

safety and handling of Methyl 3-bromo-5-hydroxybenzoate

An In-depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) is a versatile tri-substituted benzoate building block crucial in medicinal chemistry and pharmaceutical research.[1] Its utility as an intermediate for synthesizing compounds like glucokinase activators and complement factor D inhibitors stems from its unique structure: a bromine handle for cross-coupling reactions and a phenolic hydroxyl group for derivatization.[1][2] However, as with many halogenated aromatic compounds, its reactivity necessitates a thorough understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety considerations and handling procedures for Methyl 3-bromo-5-hydroxybenzoate. It is designed to empower researchers with the knowledge to mitigate risks, respond effectively to emergencies, and maintain a safe laboratory environment.

Hazard Identification and Analysis

Methyl 3-bromo-5-hydroxybenzoate is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed or inhaled.[3]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][4][5] |

Note: Classification percentages can vary between suppliers based on impurities and other factors.[4]

The compound is a white to pale yellow solid, which can exist as a fine powder.[1][6] This physical form increases the risk of inadvertent inhalation and contamination of surfaces if not handled properly.

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for minimizing exposure.

Engineering Controls: The Primary Barrier

All work involving Methyl 3-bromo-5-hydroxybenzoate, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood.[3] The fume hood provides critical ventilation to prevent the inhalation of airborne particles and vapors.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection and use of appropriate PPE are non-negotiable.[7]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3][8] Safety glasses do not provide a sufficient seal and are inadequate for protecting against fine powders or splashes.[8] A face shield should be worn over goggles during procedures with a higher risk of splashing or vigorous reaction.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. While disposable nitrile gloves offer protection against incidental contact, for extended handling or situations with a higher risk of contact, selecting gloves with proven resistance to aromatic compounds is advisable.[7][8] Always inspect gloves for defects before use and remove them promptly and properly after handling the chemical.

-

Lab Coat: A clean, buttoned laboratory coat must be worn to protect street clothes and skin from contamination.[3]

-

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7] Respirator use requires a formal institutional program, including fit-testing and training.[9]

Caption: First aid decision tree for Methyl 3-bromo-5-hydroxybenzoate exposure.

Accidental Release Measures (Spill Cleanup)

For a small spill of solid material:

-

Evacuate and Alert: Alert personnel in the immediate area.

-

Control and Contain: Prevent the dust from becoming airborne. Do not use a dry brush.

-

Cleanup:

-

Waste Disposal: Dispose of the collected waste and any contaminated materials according to institutional and local regulations.

Disposal Considerations

Waste containing Methyl 3-bromo-5-hydroxybenzoate must be treated as hazardous chemical waste.

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams. [7]* Labeling: Use a designated, properly labeled hazardous waste container.

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed disposal company, in accordance with all local, state, and federal regulations. [11][12][13]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 192810-12-1 | [1][3] |

| Molecular Formula | C₈H₇BrO₃ | [1][3] |

| Molecular Weight | 231.04 g/mol | [1][4] |

| Appearance | White to pale yellow solid | [1][6] |

| Melting Point | 124-126 °C / 130-135 °C | [1][6][14] |

| Boiling Point | 331.3 °C at 760 mmHg | [3][14] |

| Solubility | Slightly soluble in water; soluble in DMSO, DMF, methanol. | [1][2] |

Conclusion

Methyl 3-bromo-5-hydroxybenzoate is an invaluable reagent in modern drug discovery and chemical synthesis. Its potential hazards, however, demand a disciplined and informed approach to its handling. By integrating robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling and emergency protocols, researchers can confidently and safely harness the synthetic potential of this compound. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

References

- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1.

- SRIRAMCHEM. Methyl 3-bromo-5-hydroxybenzoate.

- ChemicalBook. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1.

- Apollo Scientific. Methyl 3-bromo-4-hydroxy-5-nitrobenzoate - Safety Data Sheet.

- Sigma-Aldrich. SAFETY DATA SHEET - Methyl 3-hydroxybenzoate.

- PubChem. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958.

- ChemicalBook. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 - Properties.

- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.

- Biosynth. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034.

- Thermo Fisher Scientific. Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET - 3-Bromo-5-hydroxybenzoic acid.

- AA Blocks. 192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate.

- Miami University. Personal Protective Equipment | Safety | Physical Facilities.

- Fisher Scientific. SAFETY DATA SHEET - Methyl 3-bromobenzoate.

- Alfa Aesar. SAFETY DATA SHEET - Methyl 3-bromo-4-hydroxybenzoate.

- PubChem. Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3 | CID 18933688.